2-((2-Amino-4-fluorophenyl)(methyl)amino)ethanol
CAS No.: 912284-76-5
Cat. No.: VC2043571
Molecular Formula: C9H13FN2O
Molecular Weight: 184.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 912284-76-5 |
---|---|
Molecular Formula | C9H13FN2O |
Molecular Weight | 184.21 g/mol |
IUPAC Name | 2-(2-amino-4-fluoro-N-methylanilino)ethanol |
Standard InChI | InChI=1S/C9H13FN2O/c1-12(4-5-13)9-3-2-7(10)6-8(9)11/h2-3,6,13H,4-5,11H2,1H3 |
Standard InChI Key | IBCSYVRZVWETJF-UHFFFAOYSA-N |
SMILES | CN(CCO)C1=C(C=C(C=C1)F)N |
Canonical SMILES | CN(CCO)C1=C(C=C(C=C1)F)N |
Introduction
Chemical Identity and Structure
Basic Identification
2-((2-Amino-4-fluorophenyl)(methyl)amino)ethanol is identified by the following parameters:
Parameter | Value |
---|---|
CAS Registry Number | 873537-25-8 |
Alternative CAS Number | 912284-76-5 |
Molecular Formula | C₉H₁₃FN₂O |
Molecular Weight | 184.21 g/mol |
IUPAC Name | 2-(4-amino-2-fluoro-N-methylanilino)ethanol |
The compound is also known by several synonyms, including:
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2-(4-AMINO-2-FLUOROMETHYLANILINO)-1-ETHANOL
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2-(4-amino-2-fluoro-N-methylanilino)ethanol
Structural Features
The molecular structure of 2-((2-Amino-4-fluorophenyl)(methyl)amino)ethanol contains:
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A benzene ring core with fluorine substitution at the 2-position
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An amino group at the 4-position of the benzene ring
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A methylated nitrogen connecting to an ethanol chain
This arrangement creates a molecule with multiple functional groups capable of hydrogen bonding and other interactions, potentially important for its chemical reactivity and biological activity.
Physical and Chemical Properties
Physical Properties
The compound 2-((2-Amino-4-fluorophenyl)(methyl)amino)ethanol exhibits the following physical and chemical properties:
Property | Value |
---|---|
Physical State | Not specified in available literature |
XLogP3-AA | 0.8 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 3 |
Topological Polar Surface Area | 49.5 Ų |
Heavy Atom Count | 13 |
Complexity | 157 |
Exact Mass | 184.10119120 Da |
These properties indicate that the compound has moderate lipophilicity and good hydrogen bonding capability, which could facilitate interactions with biological targets .
Chemical Reactivity
The reactivity of 2-((2-Amino-4-fluorophenyl)(methyl)amino)ethanol is primarily determined by its functional groups:
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The primary amino group (-NH₂) can participate in nucleophilic reactions and form amides, imines, and other nitrogen-containing derivatives.
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The hydroxyl group (-OH) can undergo esterification, oxidation, and other typical alcohol reactions.
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The tertiary amine (N-methyl group) can act as a nucleophile or base in various reactions.
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The fluorine substituent affects the electronic properties of the aromatic ring, potentially influencing reactivity and biological interactions .
Synthesis and Preparation
Alternative Synthesis Approaches
By analogy with similar compounds, potential synthetic approaches might include:
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Reductive amination between an appropriate fluoroaniline derivative and an aminoethanol precursor
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Nucleophilic aromatic substitution reactions when introducing the fluorine atom
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Protection of the amino group during certain reaction steps using Boc or Fmoc protecting groups, similar to approaches used for other amino-fluorophenyl compounds
Biological Activity and Applications
Use as a Chemical Intermediate
The compound likely serves as an important chemical intermediate in:
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The synthesis of more complex pharmaceutical agents
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Preparation of fluorinated imaging agents or probes
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Development of specialized reagents for chemical research
Structure-Activity Relationships
Comparison with Similar Compounds
The structural features of 2-((2-Amino-4-fluorophenyl)(methyl)amino)ethanol can be compared with related compounds to understand potential activity patterns:
Compound | CAS Number | Key Structural Difference | Potential Impact |
---|---|---|---|
2-(4-FLUOROBENZYLAMINO)ETHANOL | 22116-33-2 | Lacks amino group at 4-position | Reduced hydrogen bonding capacity |
2-[Amino(methyl)amino]-1-(4-fluorophenyl)ethanol | 46929632 | Different arrangement of functional groups | Altered spatial orientation for binding |
2-Amino-2-(4-fluorophenyl)ethanol | 140373-17-7 | Simpler structure without N-methyl group | Different pharmacokinetic profile |
These structural variations likely lead to differences in biological activity, solubility, and chemical reactivity .
Research Status and Future Directions
Current Research Limitations
The available literature on 2-((2-Amino-4-fluorophenyl)(methyl)amino)ethanol reveals several research gaps:
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Limited published data on optimized synthesis routes
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Sparse information on biological activity and mechanism of action
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Few studies on structure-activity relationships
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Minimal documentation of physical properties and stability data
Future Research Opportunities
Future studies on 2-((2-Amino-4-fluorophenyl)(methyl)amino)ethanol could focus on:
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Development of efficient and scalable synthesis methods
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Comprehensive evaluation of biological activities, including receptor binding studies
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Investigation of potential applications in medicinal chemistry
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Exploration of derivative compounds with enhanced properties
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Structure-property relationship studies to optimize activity
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